N,N'-bis(pyridin-3-ylmethyl)pyrimidine-4,6-dicarboxamide
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Overview
Description
PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-[(PYRIDIN-3-YLMETHYL)-AMIDE] is a small molecule with the chemical formula C18H16N6O2. . The compound consists of a pyrimidine ring substituted with two carboxamide groups, each linked to a pyridin-3-ylmethyl group.
Preparation Methods
The synthesis of PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-[(PYRIDIN-3-YLMETHYL)-AMIDE] typically involves the reaction of pyrimidine-4,6-dicarboxylic acid with pyridin-3-ylmethylamine under appropriate conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is obtained. The product is purified by recrystallization or chromatography.
Chemical Reactions Analysis
PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-[(PYRIDIN-3-YLMETHYL)-AMIDE] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide groups to amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-[(PYRIDIN-3-YLMETHYL)-AMIDE] involves its interaction with specific molecular targets, such as enzymes. For example, the compound has been shown to inhibit collagenase by binding to its active site, thereby preventing the enzyme from breaking down collagen . This inhibition is achieved through the formation of stable complexes between the compound and the enzyme, which blocks the enzyme’s catalytic activity.
Comparison with Similar Compounds
PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-[(PYRIDIN-3-YLMETHYL)-AMIDE] can be compared with other similar compounds, such as:
PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-(3-METHYL-BENZYLAMIDE): This compound has a similar pyrimidine core but different substituents on the carboxamide groups, leading to different chemical and biological properties.
N,N’-BIS(PYRIDIN-3-YLMETHYL)PYRIMIDINE-4,6-DICARBOXAMIDE: This compound is structurally similar but may have different reactivity and applications due to variations in the substituents.
The uniqueness of PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-[(PYRIDIN-3-YLMETHYL)-AMIDE] lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H16N6O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-N,6-N-bis(pyridin-3-ylmethyl)pyrimidine-4,6-dicarboxamide |
InChI |
InChI=1S/C18H16N6O2/c25-17(21-10-13-3-1-5-19-8-13)15-7-16(24-12-23-15)18(26)22-11-14-4-2-6-20-9-14/h1-9,12H,10-11H2,(H,21,25)(H,22,26) |
InChI Key |
NHPBWKYFMTXWAA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CN=CC=C3 |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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